molecular formula C20H17N3O2 B13761572 N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide CAS No. 70660-54-7

N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide

Cat. No.: B13761572
CAS No.: 70660-54-7
M. Wt: 331.4 g/mol
InChI Key: HMDMKWUYPKVKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is a synthetic organic compound with the molecular formula C20H17N3O2 and a molecular weight of 331.375 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a hydroxyl group and the other an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide typically involves the diazotization of 4-aminoacetophenone followed by coupling with 4-hydroxybiphenyl. The reaction conditions generally include acidic media and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to maintain the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is unique due to its specific structural features, such as the azo linkage and the combination of hydroxyl and acetamide groups. These features contribute to its distinct chemical reactivity and diverse applications .

Properties

CAS No.

70660-54-7

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C20H17N3O2/c1-14(24)21-17-8-10-18(11-9-17)22-23-19-13-16(7-12-20(19)25)15-5-3-2-4-6-15/h2-13,25H,1H3,(H,21,24)

InChI Key

HMDMKWUYPKVKNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.